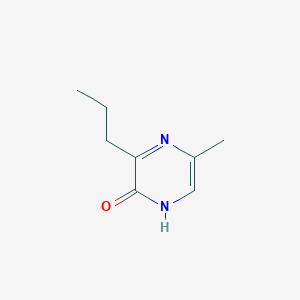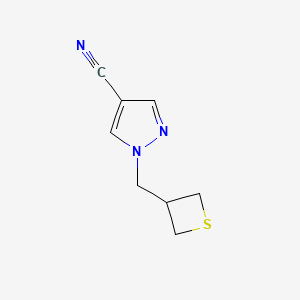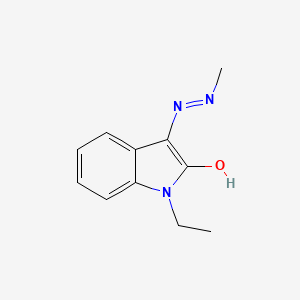
5-Methyl-3-propylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-propylpyrazin-2(1H)-one: is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavorings, fragrances, and pharmaceuticals. This compound, with its unique methyl and propyl substitutions, may exhibit distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-propylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include:
Starting Materials: 3-propyl-1,2-diaminopropane and 2-oxoacetic acid.
Reaction Conditions: Heating the mixture in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production may scale up the laboratory synthesis methods, optimizing for yield and purity. This could involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-Methyl-3-propylpyrazin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazine oxides.
Reduction: Reaction with reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced pyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazines.
科学的研究の応用
5-Methyl-3-propylpyrazin-2(1H)-one: may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, possibly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
作用機序
The mechanism of action for 5-Methyl-3-propylpyrazin-2(1H)-one would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could influence metabolic or signaling pathways, leading to its observed effects.
類似化合物との比較
5-Methyl-3-propylpyrazin-2(1H)-one: can be compared with other pyrazine derivatives:
Similar Compounds: 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2-Ethyl-3-methylpyrazine.
Uniqueness: The specific methyl and propyl substitutions confer unique chemical and physical properties, potentially leading to distinct applications and reactivity.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
特性
CAS番号 |
23127-01-7 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
5-methyl-3-propyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-8(11)9-5-6(2)10-7/h5H,3-4H2,1-2H3,(H,9,11) |
InChIキー |
NKCYOKSWWIYQHQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=CNC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)


![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)





